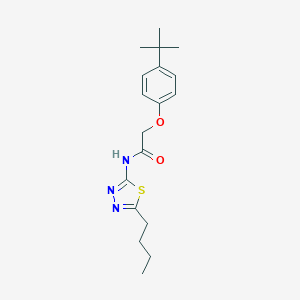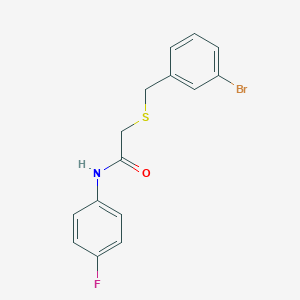
2-(4-tert-butylphenoxy)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-butylphenoxy)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "TBPT" and is a member of the thiadiazole family of compounds. TBPT is a white crystalline powder and has a molecular weight of 383.55 g/mol.
作用机制
TBPT exerts its biological effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2) and reducing the production of reactive oxygen species (ROS). COX-2 is an enzyme that is involved in the production of inflammatory mediators, such as prostaglandins. ROS are highly reactive molecules that can cause cellular damage and contribute to the development of various diseases.
Biochemical and Physiological Effects:
TBPT has been shown to exhibit potent anti-inflammatory effects by reducing the production of inflammatory mediators, such as prostaglandins. It also exhibits anti-tumor effects by inducing cell cycle arrest and promoting apoptosis in cancer cells. TBPT has been shown to reduce oxidative stress and improve mitochondrial function, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
TBPT has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and exhibits potent biological effects at low concentrations. However, TBPT has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on TBPT. One area of interest is the development of novel formulations of TBPT that improve its solubility and bioavailability. Another area of interest is the investigation of TBPT's potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further studies are needed to elucidate the precise mechanisms underlying TBPT's biological effects and to optimize its therapeutic potential.
合成方法
TBPT can be synthesized through a multi-step reaction process that involves the condensation of 4-tert-butylphenol and 5-butyl-1,3,4-thiadiazol-2-amine followed by the acetylation of the resulting intermediate with acetic anhydride. The final product is obtained through recrystallization from ethanol.
科学研究应用
TBPT has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-oxidant properties. TBPT has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C18H25N3O2S |
|---|---|
分子量 |
347.5 g/mol |
IUPAC 名称 |
2-(4-tert-butylphenoxy)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H25N3O2S/c1-5-6-7-16-20-21-17(24-16)19-15(22)12-23-14-10-8-13(9-11-14)18(2,3)4/h8-11H,5-7,12H2,1-4H3,(H,19,21,22) |
InChI 键 |
XZQYIEDYSRMOPT-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
规范 SMILES |
CCCCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284493.png)
![5-(3,4-dimethoxyphenyl)-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284494.png)
![3-butyl-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284496.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284497.png)
![N-(2,5-dichlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284498.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B284499.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B284500.png)
![5-(3,4-dimethoxyphenyl)-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284506.png)
![N-(4-chloro-2-methylphenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284508.png)
![2-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B284510.png)


![2-(2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284514.png)
![2-(2-methylphenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284515.png)
